DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE
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Overview
Description
DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE is a chemical compound with the molecular formula C14H18O6. It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core with two oxo groups at positions 2 and 5, and diethyl ester groups at positions 1alpha and 4alpha. This compound is used in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE typically involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with diethyl oxalate under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the diethyl ester groups. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks
Mechanism of Action
The mechanism of action of DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with nitrogen atoms at positions 1 and 4, used as a catalyst in organic synthesis.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: A precursor to the diethyl ester, used in the synthesis of metal-organic frameworks.
Uniqueness
DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE is unique due to its combination of oxo groups and diethyl ester groups, which provide distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
diethyl (1S,4S)-2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-3-19-11(17)13-5-6-14(8-9(13)15,10(16)7-13)12(18)20-4-2/h3-8H2,1-2H3/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZQKZRZQCGJV-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CC[C@](CC1=O)(C(=O)C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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